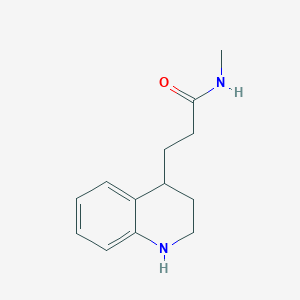
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a chemical compound with a complex structure that includes a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with N-methylpropanamide under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives, such as:
- N-methyl-1,2,3,4-tetrahydroquinoline
- 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
- N-methyl-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide
Uniqueness
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C14H18N2O and a molecular weight of 232.32 g/mol. The compound features a tetrahydroquinoline moiety linked to a propanamide group, which is significant for its biological interactions. The structural uniqueness contributes to its potential effectiveness against various biological targets.
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms by which it exerts these effects include:
- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects in diseases such as cancer.
- Receptor Interaction : It has been shown to bind to various receptors in the body, potentially modulating their functions and affecting physiological responses.
Antimicrobial Properties
Studies have demonstrated that this compound possesses notable antimicrobial activity. Its efficacy against different bacterial strains has been documented, indicating its potential as an antibiotic agent. The specific interaction with microbial enzymes further elucidates its mechanism of action in inhibiting microbial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it can influence the expression of proteins involved in cell cycle regulation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antinociceptive Effects : A study demonstrated that derivatives of tetrahydroquinoline analogues exhibited significant antinociceptive effects in animal models. Specifically, certain analogues showed dose-dependent pain relief comparable to established analgesics .
-
Binding Affinity Studies : Research has shown that this compound exhibits high binding affinity at various opioid receptors (MOR and DOR), which are crucial for pain management therapies. For example:
These findings suggest a promising profile for pain relief applications while maintaining selectivity over other receptors .
Compound MOR Ki (nM) DOR Ki (nM) KOR Ki (nM) This compound 0.22 ± 0.02 9.4 ± 0.8 68 ± 2 Morphine 6.3 ± 2.5 171 ± 18.9 60.9 ± 17.3
Properties
CAS No. |
1315365-91-3 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)7-6-10-8-9-15-12-5-3-2-4-11(10)12/h2-5,10,15H,6-9H2,1H3,(H,14,16) |
InChI Key |
RZGCEEZYQYVLMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















